N-(4-ethylphenyl)-2-((2-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide
CAS No.: 1173749-76-2
Cat. No.: VC6560363
Molecular Formula: C32H33N5O4S
Molecular Weight: 583.71
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1173749-76-2 |
|---|---|
| Molecular Formula | C32H33N5O4S |
| Molecular Weight | 583.71 |
| IUPAC Name | N-(4-ethylphenyl)-2-[[2-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide |
| Standard InChI | InChI=1S/C32H33N5O4S/c1-4-20-14-16-22(17-15-20)34-30(39)27(5-2)42-32-36-24-12-8-7-11-23(24)29-35-25(31(40)37(29)32)18-28(38)33-19-21-10-6-9-13-26(21)41-3/h6-17,25,27H,4-5,18-19H2,1-3H3,(H,33,38)(H,34,39) |
| Standard InChI Key | QTADCTXZAXBEOR-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)NC(=O)C(CC)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CC=C5OC |
Introduction
Synthesis
The synthesis of compounds with similar frameworks often involves multi-step procedures that include:
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Formation of the Imidazo[1,2-c]quinazoline Core:
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This may be achieved through condensation reactions involving anthranilic acid derivatives and formamidine precursors.
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Thioamide Introduction:
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A thiol or thioester precursor can be reacted with an acetamide derivative under mild conditions to form the thioamide bond.
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Substitution with Functional Groups:
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The methoxybenzyl amine and ethylphenyl groups are likely introduced through nucleophilic substitution or reductive amination reactions.
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Final Coupling:
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The butanamide side chain can be attached via amide bond formation using coupling agents like EDCI or HATU.
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Applications and Biological Relevance
Compounds with structural similarities to N-(4-ethylphenyl)-2-((2-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide have been explored for various biological activities:
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Pharmacological Potential:
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Imidazoquinazoline derivatives are known for their kinase inhibitory activity, making them candidates for cancer therapy.
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Thioamide-containing compounds often exhibit antimicrobial or anti-inflammatory properties.
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Molecular Docking Studies:
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Similar compounds have been evaluated for their binding affinity to enzymes like 5-lipoxygenase (5-LOX), which is implicated in inflammatory pathways.
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Drug Development:
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The combination of aromatic and heterocyclic systems enhances drug-likeness by improving membrane permeability and target specificity.
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Related Research Findings
Challenges and Future Directions
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Synthetic Complexity: Multi-step synthesis requires optimization to improve yield and scalability.
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Biological Validation: While in silico studies suggest activity, experimental validation (e.g., enzymatic assays or in vivo models) is essential.
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Structure Optimization: Modifications to enhance solubility and reduce toxicity could improve drug development prospects.
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